1-(4-Phenoxyphenyl)butane-1,3-dione
Description
Properties
CAS No. |
56290-49-4 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-(4-phenoxyphenyl)butane-1,3-dione |
InChI |
InChI=1S/C16H14O3/c1-12(17)11-16(18)13-7-9-15(10-8-13)19-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChI Key |
XDGMOBFJXPWPNT-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Other CAS No. |
56290-49-4 |
Origin of Product |
United States |
Scientific Research Applications
Chromatographic Analysis
One significant application of 1-(4-Phenoxyphenyl)butane-1,3-dione is in chromatographic techniques. It can be effectively separated and analyzed using High-Performance Liquid Chromatography (HPLC). The use of a Newcrom R1 HPLC column allows for the efficient separation of this compound under reverse-phase conditions. The mobile phase typically consists of acetonitrile and water, with phosphoric acid being replaced by formic acid for mass spectrometry compatibility .
Biological Evaluation
The compound has been explored for its potential biological activities. In particular, it has been utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative molecules designed to induce targeted protein degradation. For instance, a study synthesized a PROTAC containing VHL Ligand B as a warhead starting from 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, showcasing the compound's utility in drug discovery and development .
Pharmaceutical Applications
Due to its structural properties, 1-(4-Phenoxyphenyl)butane-1,3-dione is being investigated for its therapeutic potential. Its derivatives may exhibit anti-inflammatory or anticancer activities, making it a candidate for further pharmacological studies. The compound's ability to interact with specific biological targets allows researchers to explore its effects on various cellular pathways.
Case Study 1: HPLC Method Development
A detailed study focused on the optimization of HPLC methods for the separation of 1-(4-Phenoxyphenyl)butane-1,3-dione demonstrated that using smaller particle columns can enhance resolution and reduce analysis time. This method has been validated for both qualitative and quantitative analysis in pharmaceutical formulations .
Case Study 2: PROTAC Synthesis
In another research effort, the synthesis of PROTACs utilizing 1-(4-Phenoxyphenyl)butane-1,3-dione highlighted its role as a crucial component in targeted protein degradation strategies. The study outlined the synthetic pathway leading to the formation of effective PROTACs that could selectively degrade oncogenic proteins .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chromatographic Analysis | Utilized in HPLC for separation and analysis; scalable methods developed for pharmaceutical use. |
| Biological Evaluation | Key component in the synthesis of PROTACs for targeted protein degradation in cancer research. |
| Pharmaceutical Research | Investigated for anti-inflammatory and anticancer properties; potential therapeutic applications. |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The substituent at the para-position of the phenyl ring significantly influences the compound’s behavior. Key analogues include:
- 1-(4-Methylphenyl)butane-1,3-dione (4-Methyl derivative)
- 1-(4-Fluorophenyl)butane-1,3-dione (4-Fluoro derivative)
- 1-(4-Methoxyphenyl)butane-1,3-dione (4-Methoxy derivative)
- 1-[4-(Trifluoromethyl)phenyl]butane-1,3-dione (4-Trifluoromethyl derivative)
Table 1: Key Properties of 1-(4-Phenoxyphenyl)butane-1,3-dione and Analogues
Physicochemical Properties
- Physical State : The 4-methyl derivative exists as a colorless oil, whereas the 4-fluoro analogue forms crystalline solids, highlighting the role of electronegative substituents in enhancing intermolecular interactions (e.g., dipole-dipole forces) .
- Melting Points : Fluorine’s electron-withdrawing effect in the 4-fluoro derivative likely contributes to its higher melting point (144–146°C) compared to the oily 4-methyl analogue .
- Enol/Keto Tautomerism: The 4-methyl derivative exhibits a 90:10 enol/keto ratio, attributed to stabilization of the enol form via intramolecular hydrogen bonding . Substituents altering electron density (e.g., trifluoromethyl) may further modulate this equilibrium.
Spectroscopic and Electronic Behavior
- NMR Data: The 4-methyl derivative’s ¹³C NMR shows characteristic enol-form signals at δ 193.0 (C=O) and 183.1 (C-OH), with aryl carbons resonating between δ 115.9–131.4 . Analogues with electron-withdrawing groups (e.g., -CF₃) may exhibit downfield shifts due to deshielding effects.
- Excited-State Intramolecular Proton Transfer (ESIPT) : Studies on 1-aryl-2-(furan-2-yl)butane-1,3-diones reveal that substituents (e.g., -OCH₃, -CF₃) influence ESIPT efficiency. Electron-donating groups enhance hydrogen bond strength in the excited state, accelerating proton transfer .
Preparation Methods
Synthesis of Acyl Imidazoles
- The acyl imidazole intermediate is prepared by reacting the corresponding carboxylic acid with carbonyldiimidazole (CDI) in dry dichloromethane at room temperature overnight.
- The reaction mixture is washed with water, dried over magnesium sulfate, and concentrated to yield the acyl imidazole.
- This intermediate is used directly in subsequent diacylation without further purification.
Preparation of Hantzsch Ester
- The Hantzsch ester, a hydride donor, is synthesized by reacting ethyl acetoacetate, ammonium acetate, and an aldehyde in ethanol at 80 °C.
- After completion, the solvent is evaporated, and the crude product is purified by petroleum ether ultrasound treatment.
Photoredox/NHC-Catalyzed Diacylation Procedure
- In a typical reaction, the Hantzsch ester (2.5 equiv), acyl imidazole (1.5 equiv), NHC catalyst (25 mol%), and a photosensitizer (PC-1, 1.5 mol%) are combined in acetonitrile.
- The alkene substrate (e.g., styrene derivative, 1 equiv) is added.
- The mixture is placed in a photoautoclave, purged with nitrogen, then charged with 40 bar CO.
- The reaction is irradiated with UV-A light (400–500 nm) at 40 °C for 36 hours.
- After reaction completion, the mixture is purified by silica gel chromatography to isolate the 1,4-dione product.
This method has been demonstrated to produce 1-(4-Phenoxyphenyl)butane-1,3-dione with a yield of approximately 60% under optimized conditions.
Optimization Data Summary
The preparation involves optimization of several parameters to maximize yield and selectivity:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| NHC Catalyst | NHC-9 (25 mol%) | 52–75 (varies with conditions) |
| Photosensitizer | PC-1 (1.5 mol%) | Up to 65 |
| Wavelength | 400–500 nm UV-A | 59 |
| CO Pressure | 40 bar | 59 |
| Temperature | 40 °C | 65 |
| Solvent | Acetonitrile (MeCN) | 60–65 |
| Base | K2CO3 (0.2 mmol) | 65 |
| Reaction Time | 36 hours | 90 (isolated yield) |
These conditions were found to be the most effective for the diacylation to form 1,4-dione products, including the phenoxyphenyl-substituted compound.
Alternative Preparation Methods
While the photoredox/NHC method is modern and efficient, classical methods for related 1,3-diones involve Friedel-Crafts acylation reactions:
- For example, a patented method for related 4-substituted phenyl butane-1,3-diones involves:
- Preparation of ethyl 4,4,4-trifluoro-3-oxo-butanoate by reaction of ethyl trifluoroacetate with ethyl acetate under base catalysis.
- Conversion to 4,4,4-trifluoro-3-oxo butanoic acid via acid-catalyzed hydrogen donor reaction.
- Reaction with thiochloride, followed by Friedel-Crafts acylation in toluene with aluminum chloride to introduce the aromatic substituent.
Though this patent focuses on trifluoromethylated analogs, the Friedel-Crafts acylation approach is a classical route to 1-(4-phenyl)butane-1,3-diones and can be adapted for phenoxyphenyl derivatives by selecting appropriate aryl halides or phenols.
Characterization Data
The 1-(4-Phenoxyphenyl)butane-1,3-dione product is typically characterized by:
- 1H NMR : Aromatic protons from phenoxyphenyl group appear as multiplets between δ 7.9–6.8 ppm; methine and methylene protons show characteristic double doublets.
- 13C NMR : Carbonyl carbons resonate around 212 and 199 ppm; aromatic carbons and aliphatic carbons appear in expected regions.
- HRMS (ESI-TOF) : Molecular ion peaks consistent with the sodium adduct [M+Na]+ confirm molecular weight (e.g., found m/z 435.1942 for C28H28O3Na).
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Acyl imidazole synthesis | Acid + CDI, DCM, rt, overnight | Acyl imidazole intermediate |
| Hantzsch ester preparation | Ethyl acetoacetate + ammonium acetate + aldehyde, EtOH, 80 °C | Hydride donor ester |
| Diacylation reaction | Acyl imidazole + Hantzsch ester + NHC + PC-1 + CO (40 bar), MeCN, 40 °C, UV-A (400–500 nm), 36 h | 1,4-Dione product (e.g., 1-(4-Phenoxyphenyl)butane-1,3-dione) |
| Purification | Silica gel chromatography (petroleum ether/ethyl acetate) | Pure diketone product |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(4-Phenoxyphenyl)butane-1,3-dione?
- Methodological Answer : A common approach involves nitration or functionalization of precursor diketones. For example, 1-(4-Methoxyphenyl)butane-1,3-dione can be synthesized by dissolving the precursor in concentrated sulfuric acid, cooling to 0°C, and slowly adding KNO₃ to introduce nitro groups. The reaction is quenched with ice, followed by recrystallization from methanol to achieve high purity (85% yield) . For phenoxy-substituted analogs, substituting methoxy groups with phenoxy via nucleophilic aromatic substitution or coupling reactions may be employed, though reaction conditions (e.g., temperature, catalyst) must be optimized to avoid side reactions.
Q. How can researchers characterize the purity and structure of 1-(4-Phenoxyphenyl)butane-1,3-dione?
- Methodological Answer : Key techniques include:
- ¹H-NMR : Peaks for aromatic protons (δ 6.14–8.36 ppm) and diketone protons (δ 2.21–16.06 ppm) confirm substituent positions and tautomeric forms .
- Melting Point Analysis : Sharp melting ranges (e.g., 109–110°C) indicate purity .
- Recrystallization : Methanol is effective for removing polar impurities, as demonstrated in analogous compounds .
Advanced Research Questions
Q. How can nitration reactions be optimized to minimize byproducts in phenoxyphenyl-substituted diketones?
- Methodological Answer : Nitration efficiency depends on:
- Acid Strength : Concentrated H₂SO₄ stabilizes the nitronium ion (NO₂⁺), but excess acidity may lead to sulfonation. Controlled addition of KNO₃ over 20 minutes reduces exothermic side reactions .
- Temperature : Maintaining 0°C suppresses decomposition and poly-nitration. Post-reaction stirring duration (e.g., 160 minutes) must balance completion and side-product formation .
- Quenching : Gradual ice addition prevents sudden pH shifts that could hydrolyze sensitive groups.
Q. What strategies address discrepancies in NMR data for fluorinated derivatives of 1-(4-Phenoxyphenyl)butane-1,3-dione?
- Methodological Answer : Fluorine atoms introduce electron-withdrawing effects, altering chemical shifts. For example:
- Trifluoromethyl Groups : In 4,4,4-trifluoro-1-(m-tolyl)butane-1,3-dione, the CF₃ group deshields adjacent protons, shifting δ values upfield by 0.2–0.5 ppm compared to non-fluorinated analogs .
- Solvent Effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) can resolve overlapping peaks in crowded aromatic regions .
- Tautomerism : Keto-enol equilibria may split peaks; variable-temperature NMR or deuterium exchange experiments can clarify dynamic behavior .
Q. How can 1-(4-Phenoxyphenyl)butane-1,3-dione be utilized in synthesizing heterocyclic compounds?
- Methodological Answer : The 1,3-diketone moiety participates in cycloaddition and condensation reactions. For example:
- Dihydrofuran Synthesis : Radical addition of manganese(III) acetate to alkenes generates trifluoromethylated dihydrofurans. Reaction conditions (e.g., 80°C, anhydrous Mn(OAc)₃) must exclude moisture to prevent diketone hydrolysis .
- Pyrazole Formation : Condensation with hydrazines under acidic conditions yields pyrazole rings, with substituent steric effects dictating regioselectivity .
Data Contradiction and Optimization
Q. Why might recrystallization yields vary significantly for halogenated derivatives of 1-(4-Phenoxyphenyl)butane-1,3-dione?
- Methodological Answer : Halogen size and polarity influence solubility:
- Brominated Analogs : 1-(4-Bromophenyl)butane-1,3-dione (C₁₀H₉BrO₂) has lower solubility in methanol than chloro- or fluoro-derivatives, requiring mixed solvents (e.g., methanol/chloroform) for efficient recrystallization .
- Purity Checks : HPLC with UV detection (λ = 254 nm) identifies co-eluting impurities that may skew melting point or NMR data .
Q. What experimental adjustments improve the stability of 1,3-diketones during radical addition reactions?
- Methodological Answer :
- Radical Initiators : Use of Mn(OAc)₃·2H₂O instead of Fe³⁺ reduces oxidative degradation of the diketone backbone .
- Inert Atmosphere : Conducting reactions under argon prevents oxidation of intermediates.
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes thermal decomposition of sensitive substituents like phenoxy groups .
Structural and Functional Modifications
Q. How do electron-donating vs. electron-withdrawing substituents affect the reactivity of 1-(4-Phenoxyphenyl)butane-1,3-dione?
- Methodological Answer :
- Electron-Donating Groups (e.g., -OCH₃) : Stabilize enolate intermediates, enhancing nucleophilic reactivity in aldol condensations .
- Electron-Withdrawing Groups (e.g., -CF₃) : Increase electrophilicity at the carbonyl carbon, favoring Michael additions but reducing enolate stability .
- Quantitative Analysis : Hammett σ constants correlate substituent effects with reaction rates (e.g., σₚ for -OPh = -0.32 vs. σₚ for -CF₃ = +0.54) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
